molecular formula C10H19NO2 B2442277 Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1366068-12-3

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B2442277
CAS No.: 1366068-12-3
M. Wt: 185.267
InChI Key: BCJQZVQFDKFWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is a derivative of cyclobutane, featuring a tert-butyl ester group and an aminomethyl group attached to the cyclobutane ring

Scientific Research Applications

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate” are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aminomethyl chloride to yield the final product . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in their functional groups.

    Aminomethyl-substituted compounds: Compounds with aminomethyl groups attached to different ring systems or backbones.

Uniqueness

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQZVQFDKFWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of Raney Ni (0.6 g, 13.19 mmol) in MeOH (30 ml) in a hydrogenation steel pressure vessel was treated with 1-cyano-cyclobutanecarboxylic acid tert-butyl ester (2.39 g, 13.19 mmol). The reaction mixture was placed under an atmosphere of hydrogen (3 bar) overnight. The mixture was filtered and concentrated in vacuo. The residue was dissolved in MeOH and passed through a 20 g Isolute® SCX-2 cartridge. The cartridge was washed with MeOH followed by product 7M ammonia in MeOH. The ammonia washings were concentrated in vacuo to afford the title product which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 2.45 (2H, m), 2.01-1.67 (6H, m), 0.49 (9H, s).
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

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